molecular formula C7H14O2 B6205037 2-methyl-2-(propan-2-yloxy)propanal CAS No. 1861293-13-1

2-methyl-2-(propan-2-yloxy)propanal

Cat. No.: B6205037
CAS No.: 1861293-13-1
M. Wt: 130.18 g/mol
InChI Key: HEVUBFGBYDPOPG-UHFFFAOYSA-N
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Description

2-methyl-2-(propan-2-yloxy)propanal is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a boiling point of approximately 133.5°C and a density of 0.878 g/cm³ . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(propan-2-yloxy)propanal can be synthesized through the reaction of 2-methylpropanal with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-yloxy)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-2-(propan-2-yloxy)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(propan-2-yloxy)propanal involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent rearrangement of the molecular structure .

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanal: A simpler aldehyde with similar reactivity but lacks the isopropoxy group.

    Isobutyraldehyde: Another aldehyde with a similar structure but different substituents.

    2-methyl-2-(propan-2-yloxy)propanol: The reduced form of 2-methyl-2-(propan-2-yloxy)propanal.

Uniqueness

This compound is unique due to the presence of the isopropoxy group, which imparts different reactivity and properties compared to other similar aldehydes. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(propan-2-yloxy)propanal involves the reaction of 2-methyl-2-(propan-2-yloxy)propanol with a suitable oxidizing agent to form the aldehyde.", "Starting Materials": [ "2-methyl-2-(propan-2-yloxy)propanol", "Oxidizing agent (e.g. PCC, Swern reagent)" ], "Reaction": [ "Dissolve 2-methyl-2-(propan-2-yloxy)propanol in a suitable solvent (e.g. dichloromethane)", "Add the oxidizing agent slowly to the reaction mixture while stirring at room temperature", "Allow the reaction to proceed for several hours", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bicarbonate solution)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain 2-methyl-2-(propan-2-yloxy)propanal as a colorless liquid" ] }

CAS No.

1861293-13-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxypropanal

InChI

InChI=1S/C7H14O2/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3

InChI Key

HEVUBFGBYDPOPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C)C=O

Purity

95

Origin of Product

United States

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